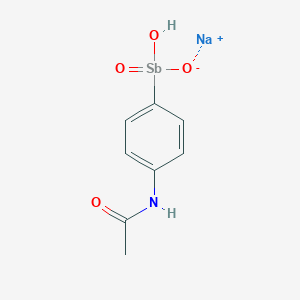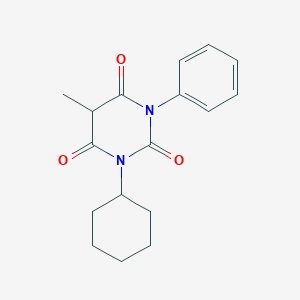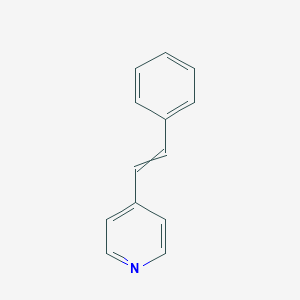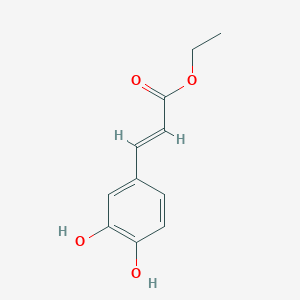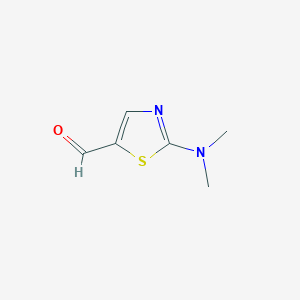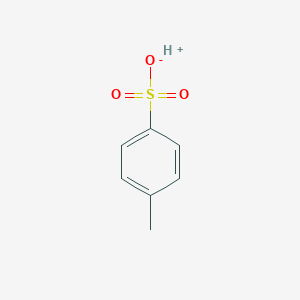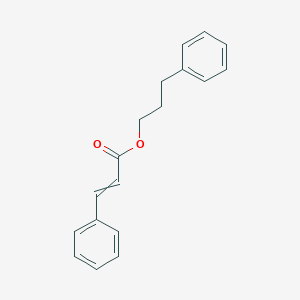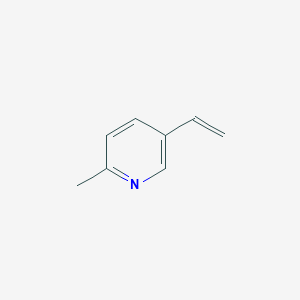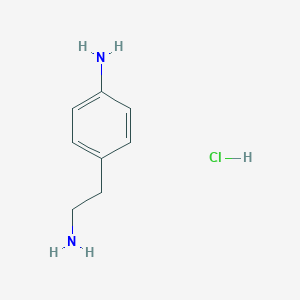
2-(4-氨基苯基)乙胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)ethylamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a white to yellow solid that is soluble in water, ethanol, and chloroform. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.
科学研究应用
2-(4-Aminophenyl)ethylamine dihydrochloride is utilized in various scientific research fields:
-
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a precursor for the synthesis of more complex molecules.
-
Biology:
- Investigated for its potential role in neurotransmitter pathways.
- Studied for its effects on cellular signaling and receptor binding.
-
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used in the development of pharmaceutical compounds.
-
Industry:
- Employed in the manufacture of dyes and pigments.
- Utilized in the production of polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride typically involves the reaction of 4-nitrophenylethylamine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 2-(4-Aminophenyl)ethylamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Reaction Steps:
-
Reduction of 4-nitrophenylethylamine:
Reagents: 4-nitrophenylethylamine, hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: 2-(4-Aminophenyl)ethylamine
-
Formation of dihydrochloride salt:
Reagents: 2-(4-Aminophenyl)ethylamine, hydrochloric acid
Conditions: Room temperature
Product: 2-(4-Aminophenyl)ethylamine dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2-(4-Aminophenyl)ethylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)ethylamine dihydrochloride can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium
Products: Corresponding nitroso or nitro compounds
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent like ethanol or ether
Products: Reduced amine derivatives
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Conditions: Solvent like dichloromethane (DCM)
Products: Substituted amine derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
作用机制
The mechanism by which 2-(4-Aminophenyl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
相似化合物的比较
2-(4-Aminophenyl)ethylamine dihydrochloride can be compared with other similar compounds such as:
-
4-Aminophenethylamine:
- Similar structure but without the dihydrochloride salt form.
- Used in similar applications but may have different solubility and stability properties.
-
4-Nitrophenethylamine:
- Precursor in the synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride.
- Contains a nitro group instead of an amino group.
-
2-(4-Methoxyphenyl)ethylamine:
- Contains a methoxy group instead of an amino group.
- Different reactivity and applications due to the presence of the methoxy group.
Conclusion
2-(4-Aminophenyl)ethylamine dihydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
属性
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-82-5 |
Source


|
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
